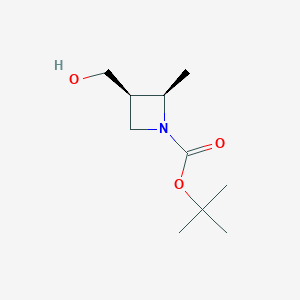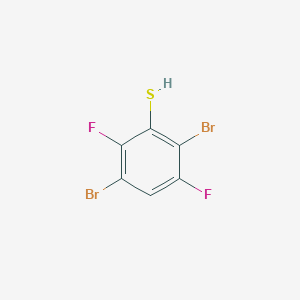
2,5-Dibromo-3,6-difluorothiophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dibromo-3,6-difluorothiophenol is an organosulfur compound with the molecular formula C6H2Br2F2S It is characterized by the presence of bromine and fluorine atoms attached to a thiophenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-3,6-difluorothiophenol typically involves halogenation reactions. One common method is the bromination of 3,6-difluorothiophenol using bromine or a bromine source under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-3,6-difluorothiophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the thiophenol group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted thiophenols.
Oxidation: Production of sulfonic acids or sulfoxides.
Reduction: Formation of dehalogenated thiophenols or modified thiophenol derivatives.
Scientific Research Applications
2,5-Dibromo-3,6-difluorothiophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as conducting polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-3,6-difluorothiophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of bromine and fluorine atoms enhances its reactivity and ability to form stable complexes with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dibromo-3-fluorophenol
- 2,4-Dibromo-3,6-difluorothiophenol
- 3,5-Dibromo-2-fluorophenylboronic acid
Uniqueness
2,5-Dibromo-3,6-difluorothiophenol is unique due to the specific arrangement of bromine and fluorine atoms on the thiophenol ring. This unique structure imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications.
Properties
CAS No. |
1263376-36-8 |
|---|---|
Molecular Formula |
C6H2Br2F2S |
Molecular Weight |
303.95 g/mol |
IUPAC Name |
2,5-dibromo-3,6-difluorobenzenethiol |
InChI |
InChI=1S/C6H2Br2F2S/c7-2-1-3(9)4(8)6(11)5(2)10/h1,11H |
InChI Key |
NDXSEWXEFRGQBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)S)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-Butyl (1R,4R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12850914.png)

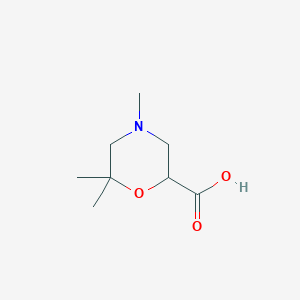
![6-Methoxythiazolo[5,4-b]pyridine](/img/structure/B12850925.png)
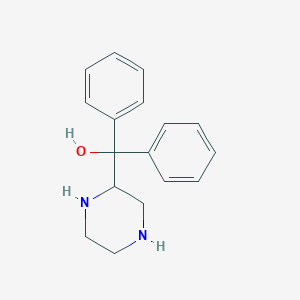
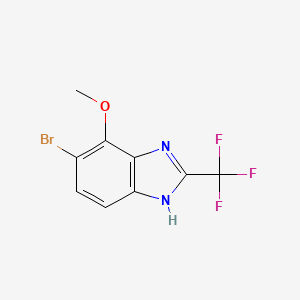
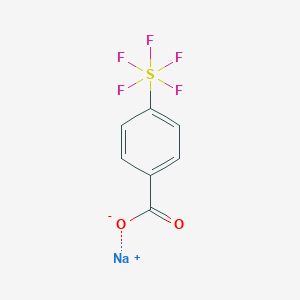

![tert-Butyl 4-bromo-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12850933.png)
